methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate
Description
Properties
CAS No. |
1415820-00-6 |
|---|---|
Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a chloroacetyl group and a carboxylate moiety. The presence of the chloroacetyl group enhances its reactivity and potential interactions with biological targets, making it a candidate for various therapeutic applications.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, modulating their activity. This property is crucial for developing enzyme inhibitors that can target specific biochemical pathways.
- Receptor Binding : The compound may act as a receptor ligand, interacting with various receptors due to the structural similarities with biologically active molecules. This interaction can influence cellular signaling pathways.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Compounds with similar structures have shown the ability to inhibit bacterial and fungal growth. This suggests potential applications in treating infections caused by resistant strains.
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, potentially acting against various cancer cell lines. The mechanism might involve the induction of apoptosis or cell cycle arrest.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results demonstrated significant inhibition of growth at low concentrations, indicating its potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Case Study 2: Anticancer Activity
In another study, the compound was tested against human cancer cell lines, revealing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing pyrrole moieties exhibit promising anticancer properties. Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate can be synthesized to explore its efficacy against various cancer cell lines. A study highlighted the synthesis of halogenated pyrroles, demonstrating their potential as anticancer agents through mechanisms involving apoptosis and cell cycle arrest .
2. Antimicrobial Properties
Pyrrole derivatives have also been studied for their antimicrobial effects. The introduction of the chloroacetyl group in this compound may enhance its interaction with microbial enzymes, potentially leading to increased antimicrobial activity. This aspect is critical for developing new antibiotics in an era of rising antibiotic resistance.
Materials Science Applications
1. Polymer Chemistry
The compound serves as a building block in polymer synthesis, particularly for creating functionalized polymers with specific properties. Its reactive sites allow for copolymerization with other monomers, leading to materials with tailored thermal and mechanical properties.
2. Organic Electronics
this compound can be utilized in the development of organic electronic devices due to its semiconducting properties. Research into pyrrole-based materials has shown promise in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Studies
| Study Title | Year | Focus | Findings |
|---|---|---|---|
| Synthesis and Anticancer Activity of Halogenated Pyrroles | 2021 | Medicinal Chemistry | Demonstrated that halogenated pyrroles, including this compound, exhibit significant cytotoxicity against cancer cell lines. |
| Development of Functionalized Polymers | 2023 | Materials Science | Investigated the copolymerization of this compound with various monomers to create polymers with enhanced properties for electronic applications. |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and properties of methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate and related pyrrole carboxylates:
Key Observations :
Substituent Effects :
- The 2-chloroacetyl group in the target compound enhances electrophilicity at position 4, enabling nucleophilic displacement (e.g., SN2 reactions). This contrasts with aryl-substituted pyrroles (e.g., 2a in ), where aromatic π-systems dominate reactivity for coupling or stacking interactions .
- Electron-withdrawing groups (e.g., chloroacetyl, Cl) deactivate the pyrrole ring toward electrophilic substitution compared to electron-donating groups (e.g., methoxy in ’s 2b) .
Synthetic Methods :
- Suzuki-Miyaura coupling is prevalent for introducing aryl groups (e.g., 2a–2e in , yields 71–93%) , while halogenation or acylation is likely used for chloroacetyl derivatives.
- The target compound’s synthesis may involve Friedel-Crafts acylation or direct substitution, though evidence gaps exist.
Physical Properties: Melting points vary widely: aryl-substituted pyrroles (e.g., 2a: 168–170°C) exhibit higher melting points due to rigid aromatic systems, whereas alkyl/acetyl derivatives (e.g., ’s 3m: 72–74°C) have lower values. The chloroacetyl group’s polarity may increase melting points relative to nonpolar substituents.
Applications: Chloroacetyl derivatives are versatile intermediates for drug discovery (e.g., kinase inhibitors) , while amino-substituted pyrroles () serve as precursors for heterocyclic amines .
Reactivity and Functionalization Potential
- Nucleophilic Substitution : The chloroacetyl group’s labile Cl atom allows displacement by amines, thiols, or alkoxides, enabling diversification into amides or ethers. This contrasts with formyl groups (), which undergo condensations (e.g., Schiff base formation) .
- Cross-Coupling : Unlike 5-aryl pyrroles (), the target compound’s 4-substitution may hinder direct coupling at that position, necessitating protection/deprotection strategies .
Spectroscopic and Analytical Data
Q & A
Q. What are the common synthetic routes for methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate, and how are key functional groups introduced?
- Methodological Answer : The synthesis typically involves:
- Pyrrole Ring Formation : Using the Paal-Knorr synthesis with 1,4-dicarbonyl compounds and amines (e.g., ammonia) to construct the pyrrole core .
- Chloroacetyl Group Introduction : Acylation via Friedel-Crafts or nucleophilic substitution at the pyrrole’s 4-position, using chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) .
- Esterification : Reacting the carboxylic acid intermediate with methanol under acidic catalysis to form the methyl ester .
- Critical parameters include temperature control (e.g., 378 K for cyclization) and stoichiometric ratios to avoid side reactions .
Q. Which spectroscopic and crystallographic methods are employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic pyrrole protons at δ 6.95–7.13 ppm) and carbonyl groups (e.g., ester at ~3.65 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1731 cm⁻¹ for esters, 1701 cm⁻¹ for amides) .
- X-Ray Diffraction (XRD) : Resolves crystal packing and confirms regiochemistry, as seen in studies of analogous pyrroloquinoline carboxylates .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 245 [M⁺] for related compounds) .
Q. How is the stability of the chloroacetyl group maintained during synthesis?
- Methodological Answer :
- Use anhydrous conditions and low temperatures (<5°C) during acylation to prevent hydrolysis of the chloroacetyl group.
- Stabilize reactive intermediates with aprotic solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) .
Advanced Research Questions
Q. What strategies optimize the regioselective introduction of the chloroacetyl group at the pyrrole’s 4-position?
- Methodological Answer :
- Directing Groups : Temporarily install electron-withdrawing groups (e.g., nitro) at the 2-position to direct electrophilic substitution to the 4-position, followed by reduction .
- Lewis Acid Catalysis : AlCl₃ or FeCl₃ enhances electrophilicity of chloroacetyl chloride, favoring 4-substitution .
- Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbital (FMO) analysis, guiding experimental design .
Q. How can cyclization side reactions be minimized during pyrroloquinoline derivative synthesis?
- Methodological Answer :
- Temperature Control : Cyclization at 378 K in 1,2-dichlorobenzene prevents premature decomposition .
- Catalyst Optimization : Use substoichiometric AlCl₃ (10 mol%) to avoid over-activation of intermediates.
- Workup Protocols : Rapid quenching with ice-water and pH adjustment (to ~10) stabilizes the product .
Q. What computational tools predict the reactivity and regioselectivity of functionalization reactions for this compound?
- Methodological Answer :
- Retrosynthetic AI Tools : Platforms like Pistachio/Bkms_metabolic predict feasible routes by analyzing reaction databases, prioritizing high-yield pathways .
- Molecular Dynamics (MD) Simulations : Model solvent effects and transition states to optimize reaction conditions (e.g., solvent polarity, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
